molecular formula C11H12N2O B13123802 1-(1H-Indazol-1-yl)-2-methylpropan-1-one

1-(1H-Indazol-1-yl)-2-methylpropan-1-one

Cat. No.: B13123802
M. Wt: 188.23 g/mol
InChI Key: CXVKUBVWIYMPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Indazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-indazol-1-yl-2-methylpropan-1-one

InChI

InChI=1S/C11H12N2O/c1-8(2)11(14)13-10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3

InChI Key

CXVKUBVWIYMPNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C2=CC=CC=C2C=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 1h Indazol 1 Yl 2 Methylpropan 1 One and Analogous Indazole Derivatives

General Strategies for Indazole Core Synthesis: A Review of Established and Emerging Approaches

The construction of the indazole scaffold can be achieved through various synthetic routes, each with its own advantages and limitations. These methods primarily focus on the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.netresearchgate.net

Diazotization-Cyclization Pathways

A classical and widely employed method for indazole synthesis involves the diazotization of ortho-substituted anilines followed by an intramolecular cyclization. For instance, the diazotization of o-toluidine (B26562) using sodium nitrite (B80452) in acetic acid leads to the formation of a diazonium salt, which then undergoes ring closure to yield 1H-indazole. chemicalbook.com Similarly, this protocol has been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Another variation involves the diazotization of anthranilic acid and subsequent reductive cyclization with sodium sulfite (B76179) to afford 1H-indazole. chemicalbook.com A more recent approach utilizes a donor/acceptor diazo activation strategy where a diazonium salt reacts with a diazo compound to form a diazenium (B1233697) intermediate, which then cyclizes to yield indazoles in excellent yields under mild, metal-free conditions. nih.govresearchgate.net

Intramolecular Dehydration Reactions

Intramolecular dehydration offers another pathway to the indazole core. One such method involves the condensation of 2-hydroxybenzaldehyde or related ketones with hydrazine (B178648) hydrochloride, which upon heating, cyclizes to form functionalized 1H-indazoles. chemicalbook.com A one-pot synthesis has been developed from 2-haloacetophenones through a copper-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com

Condensation Reactions

Condensation reactions are a cornerstone of indazole synthesis. The reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine is a practical method for preparing indazoles. acs.orgresearchgate.net This approach effectively minimizes the Wolf-Kishner reduction, a common side reaction observed in direct preparations from aldehydes. acs.orgresearchgate.net Condensation of o-halobenzaldehydes or ketones with hydrazine under heating also yields 1H-indazoles. chemicalbook.com Furthermore, 2-aminobenzonitriles can serve as precursors, which, upon reaction with organometallic reagents, form ketimine intermediates that cyclize in the presence of a copper catalyst and an oxidant to yield 1H-indazoles. nih.gov

Table 1: Overview of General Indazole Core Synthesis Strategies

Synthetic Strategy Key Reactants General Conditions Advantages Reference(s)
Diazotization-Cyclizationo-Substituted anilines, Sodium nitriteAcidic medium, Low temperatureWell-established, versatile chemicalbook.comnih.govresearchgate.net
Intramolecular Dehydration2-Hydroxybenzaldehydes/ketones, HydrazineHeatingDirect formation of functionalized indazoles chemicalbook.com
Condensation Reactionso-Halobenzaldehydes, HydrazineHeating, often with a catalystGood yields, avoids certain side reactions chemicalbook.comacs.orgresearchgate.netnih.gov

Specific Synthetic Routes for 1-(1H-Indazol-1-yl)-2-methylpropan-1-one and its Direct Precursors

The synthesis of the target compound, this compound, involves the initial formation of the indazole core followed by the introduction of the 2-methylpropan-1-one (isobutyryl) side chain at the N1 position.

Coupling Reactions for Acyl Side Chain Introduction

The N-acylation of indazoles is a crucial step in the synthesis of compounds like this compound. Traditional methods often involve the reaction of indazole with acyl chlorides or anhydrides in the presence of a base. researchgate.netnih.gov However, these methods can sometimes lead to mixtures of N1 and N2 acylated products. To achieve regioselectivity, various strategies have been developed. An electrochemical method allows for the selective N1-acylation of indazoles by first reducing the indazole to an indazole anion, which then reacts with an acid anhydride (B1165640). organic-chemistry.org

Copper-catalyzed coupling reactions have also emerged as a powerful tool for N-acylation. For instance, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can lead to 3-aminoindazoles, which can be further modified. organic-chemistry.org While not a direct acylation, this highlights the utility of copper catalysis in indazole functionalization. A more direct approach involves the copper-iodide-facilitated reaction of amides with cyclic diaryliodonium triflates to produce N-acyl heterocycles. nih.gov

Stereoselective Synthesis and Enantiomeric Preparation

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of indazole derivatives is of significant interest for the preparation of chiral drugs. pnrjournal.comnih.gov Copper-hydride (CuH) catalysis has been successfully employed for the highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles. nih.govmit.eduamazonaws.com This method allows for the creation of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent enantioselectivity. nih.govmit.eduamazonaws.com This umpolung strategy, where the indazole acts as an electrophile, demonstrates the potential for creating complex, chiral indazole-containing molecules. nih.govamazonaws.com While this specific reaction does not directly produce the target compound, the principles of stereoselective synthesis it demonstrates are applicable to the broader field of chiral indazole drug development.

Table 2: Key Synthetic Reactions for this compound and Analogs

Reaction Type Reactants Reagents/Catalysts Key Feature Reference(s)
N-AcylationIndazole, Isobutyryl chloride/anhydrideBaseDirect introduction of acyl group researchgate.netnih.gov
Electrochemical N1-AcylationIndazole, Isobutyric anhydrideElectrochemical reductionHigh N1 selectivity organic-chemistry.org
Stereoselective C3-Allylation1H-N-(benzoyloxy)indazoles, AllenesCuH catalyst, Chiral ligandEnantioselective C-C bond formation nih.govmit.eduamazonaws.com

Regioselective Control in N-Alkylation and N-Acylation of Indazole (N1 vs. N2 Isomers)

The indazole ring system possesses two nitrogen atoms, leading to the potential for substitution at either the N1 or N2 position, resulting in two distinct regioisomers. The control of this regioselectivity is a significant challenge in the synthesis of indazole derivatives. The outcome of N-alkylation or N-acylation is heavily dependent on a variety of factors, including the reaction conditions and the inherent stability of the products. Generally, the 1H-indazole tautomer is considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov

Influence of Reaction Conditions (Acid/Base, Solvents)

The choice of base and solvent plays a pivotal role in directing the regioselectivity of N-alkylation and N-acylation of indazoles. Different reaction conditions can selectively favor the formation of either the N1 or N2 isomer. beilstein-journals.orgnih.gov

The combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in indazole alkylation. beilstein-journals.orgresearchgate.net For instance, high N1-selectivity was observed with electron-deficient indazoles using NaH in THF with pentyl bromide. nih.govbeilstein-journals.org This selectivity is postulated to arise from the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation (Na⁺). nih.govbeilstein-journals.org

Conversely, the choice of other bases and solvents can lead to different outcomes. The use of cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures has been shown to produce high yields of N1-substituted products. beilstein-journals.org The solubility of the base at different temperatures appears to be a critical factor in this system. beilstein-journals.org Mitsunobu conditions, employing reagents like dibutyl azodicarboxylate (DBAD) and triphenylphosphine (B44618) (PPh₃) in THF, have been shown to favor the formation of the N2 regioisomer. beilstein-journals.org

The following interactive table summarizes the effect of different reaction conditions on the regioselectivity of indazole alkylation.

ElectrophileSolventReagentsTemperature (°C)N1:N2 RatioMajor Product YieldReference
n-C₅H₁₁BrTHFNaH0 → 50>99:189% nih.govbeilstein-journals.org
n-C₅H₁₁OHTHFDBAD, PPh₃0 → rt1:2.958% beilstein-journals.org
Isopropyl TosylateDioxaneCs₂CO₃90>99:196% beilstein-journals.org

Thermodynamic versus Kinetic Control

The formation of N1 and N2 isomers can be understood through the principles of thermodynamic and kinetic control. wikipedia.orgmasterorganicchemistry.com The kinetic product is the one that forms faster due to a lower activation energy, while the thermodynamic product is the more stable of the two and is favored under conditions that allow for equilibrium to be reached. wikipedia.orgmasterorganicchemistry.com

In the context of indazole functionalization, the N1-substituted product is generally the thermodynamically more stable isomer. beilstein-journals.orgnih.gov Regioselective indazole N-acylation often yields the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more stable N1 form. nih.gov Similarly, N1-substituted indazoles can be obtained through a process of thermodynamic equilibration. nih.gov By carefully selecting reaction conditions such as temperature and reaction time, it is possible to favor the formation of the desired isomer. wikipedia.org For example, lower temperatures and shorter reaction times tend to favor the kinetic product, whereas higher temperatures and longer reaction times allow for the equilibration to the more stable thermodynamic product.

Catalytic Approaches in Indazole Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of the indazole core structure. bohrium.comresearchgate.netbenthamdirect.comingentaconnect.com Both transition metals and acid/base catalysts have been extensively employed to facilitate the construction of this important heterocyclic motif. bohrium.comresearchgate.netbenthamdirect.comingentaconnect.com

Transition Metal Catalysis

Transition-metal-catalyzed reactions have emerged as a highly effective strategy for constructing functionalized indazole derivatives. nih.govnitk.ac.in These methods often involve C-H activation and annulation sequences. nih.gov

Rhodium (Rh) and Copper (Cu): A combination of Rh(III) and Cu(II) catalysts has been used for the synthesis of 1H-indazoles through a sequential C-H bond activation and intramolecular cascade annulation. nih.gov This transformation demonstrates good functional group tolerance. nih.gov

Cobalt (Co): Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles. nih.gov These reactions proceed via C-H bond additions to aldehydes followed by in situ cyclization and aromatization. nih.gov

Palladium (Pd): Palladium catalysts are used in the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org

Copper (Cu): Copper-catalyzed reactions are versatile in indazole synthesis. For instance, CuI has been used for the coupling of N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org Copper(II) acetate (B1210297) can catalyze the reaction of 2-formylboronic acids with diazodicarboxylates to form indazoles. rsc.org Furthermore, copper(I) oxide nanoparticles have been employed as a catalyst for the one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org

The following table provides a summary of various transition metal-catalyzed approaches to indazole synthesis.

Catalyst SystemReactantsProduct TypeReference
Rh(III)/Cu(II)Ethyl benzimidates, Nitrosobenzenes1H-Indazoles nih.gov
Cationic Co(III)Azobenzenes, AldehydesN-Aryl-2H-indazoles nih.gov
Pd catalyst, t-Bu₃PHBF₄2-Bromobenzyl bromides, Arylhydrazines2-Aryl-2H-indazoles organic-chemistry.org
Cu₂O nanoparticles2-Bromobenzaldehydes, Primary amines, Sodium azide (B81097)2H-Indazoles organic-chemistry.org
Cu(OAc)₂2-Formylboronic acids, Diazodicarboxylates1N-Alkoxycarbonyl indazoles rsc.org

Acid/Base Catalysis

Acid and base catalysis also plays a crucial role in various synthetic routes to indazoles. bohrium.comresearchgate.netingentaconnect.com For example, the final ring closure step in a copper-catalyzed reaction of 2-formylboronic acids can be induced by either acid or base. rsc.org In the presence of acid, an N-acyliminium ion is formed, which then cyclizes. rsc.org Under basic conditions, a different intermediate is formed which eliminates water to yield the indazole ring. rsc.org The choice between acid or base can influence the final product structure. rsc.org Additionally, bases like triethylamine (B128534) and 2-aminopyridine (B139424) have been shown to direct the reaction of arylamino oximes towards either benzimidazoles or N-arylindazoles, respectively. organic-chemistry.org

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more environmentally benign and sustainable processes. acs.orgmdpi.com This involves the use of greener solvents, alternative catalysts, and energy-efficient reaction conditions.

One approach involves the use of polyethylene (B3416737) glycol (PEG) as a green solvent. organic-chemistry.org For instance, the synthesis of 2H-indazoles has been achieved using copper(I) oxide nanoparticles in PEG-300. organic-chemistry.org Another strategy is the use of natural and biodegradable catalysts. Lemon peel powder has been reported as a green and efficient natural catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation. researchgate.net

The use of milder and more environmentally friendly reagents is also a key aspect. Ammonium chloride, a milder acid, has been used as a catalyst for the synthesis of 1-H-indazole derivatives in ethanol (B145695) via a grinding protocol, which represents a solvent-minimized approach. samipubco.com These methods often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures. samipubco.com

One-Pot Synthetic Methodologies for Indazole Derivatives

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and saving time and resources. In the realm of heterocyclic chemistry, these methodologies have been pivotal in constructing complex molecular architectures, such as the indazole core and its derivatives, from simple starting materials in a single synthetic operation. These strategies often involve multi-component reactions or tandem/cascade sequences, where sequential bond-forming events occur in the same reaction vessel.

Recent advancements have led to the development of several one-pot procedures for the synthesis of N-substituted indazoles, which are of considerable interest due to their prevalence in pharmacologically active compounds. These methods provide efficient routes to N-acyl and N-alkyl indazoles, avoiding the need to isolate and purify intermediates.

A notable one-pot approach for the direct N1-acylation of indazole involves the use of carboxylic acids in the presence of a coupling system. researchgate.netresearchgate.net For instance, the combination of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) facilitates the N1-acylation of indazole with a variety of carboxylic acids, affording N1-acyl indazoles with high selectivity and in high yields. researchgate.net This method is advantageous as it does not necessitate the use of pre-activated carboxylic acid derivatives or high reaction temperatures. researchgate.net

Another versatile one-pot strategy for the synthesis of 1-alkyl-1H-indazoles utilizes the reaction of 1,1-dialkylhydrazones with arynes. nih.govrsc.org This approach can be performed through a one-pot N-chlorosuccinimide (NCS)-chlorination/aryne annulation sequence or an acetic anhydride (Ac₂O)-acylation/deprotection protocol, providing a convenient route to 1-alkylated indazoles from readily available starting materials. nih.gov

Furthermore, multi-component reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of highly functionalized indazole derivatives. nih.govorganic-chemistry.orgbohrium.comrsc.org For example, a copper(I)-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides an efficient route to 2H-indazoles. organic-chemistry.org This method demonstrates broad substrate scope and high tolerance for various functional groups. organic-chemistry.org

The following tables summarize key research findings for selected one-pot synthetic methodologies leading to indazole derivatives.

Table 1: One-Pot N1-Acylation of Indazole with Carboxylic Acids

This table details a one-pot direct N-acylation of indazole using the DMAPO/Boc₂O system. researchgate.net This method is particularly relevant for the synthesis of compounds analogous to this compound.

Carboxylic AcidReagents and ConditionsProductYield (%)Reference
Isobutyric acidIndazole, Boc₂O, DMAPO, CH₂Cl₂, rt, 1 hThis compound91 researchgate.net
Benzoic acidIndazole, Boc₂O, DMAPO, CH₂Cl₂, rt, 1 h(1H-Indazol-1-yl)(phenyl)methanone93 researchgate.net
Cyclohexanecarboxylic acidIndazole, Boc₂O, DMAPO, CH₂Cl₂, rt, 1 hCyclohexyl(1H-indazol-1-yl)methanone95 researchgate.net
Phenylacetic acidIndazole, Boc₂O, DMAPO, CH₂Cl₂, rt, 1 h1-(1H-Indazol-1-yl)-2-phenylethan-1-one92 researchgate.net

Table 2: One-Pot Synthesis of 1-Alkyl-1H-Indazoles via Aryne Annulation

This table presents the synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones and o-(trimethylsilyl)aryl triflates through a one-pot NCS-chlorination/aryne annulation protocol. nih.gov

HydrazoneAryne PrecursorReagents and ConditionsProductYield (%)Reference
Benzaldehyde dimethylhydrazoneo-(Trimethylsilyl)phenyl triflate1. NCS, CH₃CN, 65 °C, 1 h; 2. CsF, 65 °C, 10 h1-Methyl-3-phenyl-1H-indazole78 nih.gov
Acetophenone dimethylhydrazoneo-(Trimethylsilyl)phenyl triflate1. NCS, CH₃CN, 65 °C, 1 h; 2. CsF, 65 °C, 10 h1,3-Dimethyl-1H-indazole75 nih.gov
Propiophenone dimethylhydrazoneo-(Trimethylsilyl)phenyl triflate1. NCS, CH₃CN, 65 °C, 1 h; 2. CsF, 65 °C, 10 h3-Ethyl-1-methyl-1H-indazole72 nih.gov

Table 3: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles

This table outlines a copper-catalyzed one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org

2-Bromobenzaldehyde DerivativeAmineReagents and ConditionsProductYield (%)Reference
2-BromobenzaldehydeBenzylamineNaN₃, Cu₂O, PEG-300, 110 °C, 12 h2-Benzyl-2H-indazole85 organic-chemistry.org
2-Bromo-5-fluorobenzaldehydeAnilineNaN₃, Cu₂O, PEG-300, 110 °C, 12 h5-Fluoro-2-phenyl-2H-indazole82 organic-chemistry.org
2-Bromo-4-methylbenzaldehydeCyclohexylamineNaN₃, Cu₂O, PEG-300, 110 °C, 12 h2-Cyclohexyl-4-methyl-2H-indazole78 organic-chemistry.org

An extensive review of available scientific literature reveals a significant lack of preclinical pharmacological data for the specific chemical compound This compound .

Despite targeted searches for information regarding its biological target identification, mechanism of action on ion channels, and selectivity profiling, no research studies detailing these specific pharmacological characteristics could be located. The requested detailed analysis of its effects on the Large-Conductance Voltage-Gated and Calcium-Dependent K+ (BK) Channel, including its impact on channel gating, open probability, time constants, and binding site, is not available in the public domain. Similarly, data on its selectivity against other ion channels, such as NaV1.5, is absent from the reviewed literature.

Therefore, it is not possible to provide the preclinical pharmacological characterization of this compound as outlined in the user's request. The existing research on indazole derivatives focuses on other structurally distinct compounds and their therapeutic applications, most notably in oncology and infectious diseases. This information, however, is not applicable to the specific compound and has been excluded to maintain strict adherence to the query.

Further research would be required to elucidate the pharmacological profile of this compound and its potential interactions with BK channels and other ion channels. Without such dedicated studies, any discussion of its preclinical pharmacology would be purely speculative and would not meet the required standards of scientific accuracy.

Preclinical Pharmacological Characterization of 1 1h Indazol 1 Yl 2 Methylpropan 1 One

Selectivity Profiling Against Other Ion Channels

Calcium Channels (e.g., CaV3.2, L-type Ca2+)

Research indicates a high degree of selectivity of HMIMP for BK channels over other ion channels, including calcium channels. Specifically, at a concentration of 100 nM, HMIMP demonstrated no effect on CaV3.2 and L-type Ca2+ channels. This lack of activity at a concentration significantly higher than its IC50 for BK channels underscores its selectivity.

Other Potassium Channels (e.g., hERG, KCNQ1+minK, transient outward K+, voltage-dependent K+)

The selectivity of HMIMP extends to other types of potassium channels as well. Studies have shown that HMIMP does not affect the human ether-a-go-go-related gene (hERG) potassium channel, KCNQ1+minK, transient outward K+, or other voltage-dependent K+ channels at a concentration of 100 nM. This is a critical finding, as the lack of effect on cardiac ion channels, such as hERG, was further confirmed by the observation that HMIMP did not alter the action potentials of ventricular myocytes.

In Vitro and Ex Vivo Pharmacological Efficacy Studies

The pharmacological efficacy of HMIMP has been characterized through a series of in vitro and ex vivo experiments.

The patch-clamp technique was utilized to characterize the activity of HMIMP on recombinant human BK channels. These studies revealed that HMIMP is a potent blocker of BK channels composed of the alpha subunit alone, as well as in combination with beta1 or beta4 subunits. The IC50 for all these channel configurations was approximately 2 nM. The inhibitory action of HMIMP was found to be independent of voltage and did not necessitate the opening of the BK channels. Further investigation into the molecular interaction showed that a threonine-to-serine substitution at position 352 (T352S) in the pore region of the BK channel resulted in a nearly 10-fold reduction in the potency of HMIMP, with the IC50 increasing from 4.3 +/- 0.3 nM for the wild-type channel to 38.2 +/- 3.3 nM for the mutant channel.

The potent blocking effect of HMIMP on BK channels was also observed in freshly isolated native tissues. The compound effectively blocked BK channels in detrusor smooth muscle cells and vagal neurons. In inside-out patches, a 10 nM concentration of HMIMP significantly reduced the open probability of single BK channels without affecting the single-channel current. Mechanistically, HMIMP did not alter the time constant of the open states but did increase the time constants of the closed states.

Data Tables

Table 1: Effect of HMIMP on Various Ion Channels

Ion Channel Concentration of HMIMP Effect Reference
CaV3.2 100 nM No effect
L-type Ca2+ 100 nM No effect
hERG 100 nM No effect
KCNQ1+minK 100 nM No effect
Transient outward K+ 100 nM No effect

Table 2: Potency of HMIMP on Recombinant Human BK Channels

BK Channel Subunit Composition IC50 Reference
alpha subunit ~2 nM
alpha+beta1 ~2 nM

Table 3: Effect of T352S Mutation on HMIMP Potency

BK Channel IC50 Reference

Structure Activity Relationship Sar Studies and Rational Design for Indazole Derivatives

Comprehensive SAR Analysis of 1-(1H-Indazol-1-yl)-2-methylpropan-1-one Analogs

The biological activity of indazole-based compounds can be significantly altered by chemical modifications at various positions of the indazole core and its substituents. For analogs of this compound, SAR studies are pivotal in identifying key structural features that govern their therapeutic effects.

A notable example that provides insight into the SAR of this class of compounds is the potent and selective BK channel blocker, 1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP). While this compound has a substitution at the C3 position, its structural similarity to the core of this compound allows for valuable inferences regarding substitutions on the indazole ring. The presence of a methoxy group at the C6 position in HMIMP highlights that this position is amenable to substitution with electron-donating groups, which can contribute to enhanced potency beilstein-journals.org.

In a broader context of indazole derivatives, SAR studies have revealed that the type and placement of substituents on the indazole ring are crucial for their inhibitory activities . For instance, in a series of 1H-indazole derivatives, the presence of specific aryl groups at the C3 and C6 positions was found to be critical for their biological effects . Furthermore, studies on 3-substituted 1H-indazoles have shown that the introduction of a carbohydrazide moiety at the C3 position can lead to potent inhibitory activities nih.gov.

The following table summarizes the impact of various substitutions on the indazole ring based on findings from related indazole derivatives.

Substitution PositionSubstituent TypeImpact on Biological ActivityReference Compound Example
C6Methoxy (electron-donating)Potent BK channel blocking activity1-[1-hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone
C3 & C6Aryl groupsCrucial for inhibitory activitiesGeneral 1H-indazole derivatives
C3Carbohydrazide moietyPotent inhibitory activities3-substituted 1H-indazoles
C4 & C6Substituent groupsCrucial for IDO1 inhibition1H-indazole derivatives

Modifications to the N1-side chain of the indazole ring, which includes the propan-1-one moiety and the adjacent methyl group in this compound, are critical in determining the compound's pharmacological properties.

The N-acyl group plays a significant role in the biological activity of indazole derivatives. The regioselective N-acylation of indazoles typically results in the N1-substituted regioisomer, which is thermodynamically more stable than the N2-isomer derpharmachemica.com. This stability can be a key factor in the compound's interaction with its biological target. The nature of the acyl group itself is also important. For instance, in a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, the carboxamide group at the N1 position was a key feature for their antiproliferative activity nih.gov. While this is a carboxamide rather than a ketone, it underscores the importance of the N1-acyl substituent.

Alterations to the length and branching of the alkyl chain of the ketone can also modulate activity. The presence of the methyl group alpha to the carbonyl in this compound introduces a chiral center, which can lead to stereoselective interactions with biological targets. While specific SAR data for alpha-alkylation of indazol-1-yl ketones is limited in the provided context, general principles of medicinal chemistry suggest that the size and stereochemistry of this group can significantly impact binding affinity and efficacy researchgate.net. For example, replacing a smaller alkyl group with a bulkier one could either enhance or diminish activity depending on the steric constraints of the binding pocket.

The table below outlines the potential influence of modifications to the side chain, based on general principles and related compound series.

Side Chain MoietyModificationPotential Impact on Biological Activity
Propan-1-oneChain length variationAltered binding affinity and metabolic stability
Propan-1-oneReplacement with carboxamideModified hydrogen bonding potential and target interaction
Methyl groupStereochemistry (R vs. S)Stereoselective binding and differential potency
Methyl groupReplacement with larger alkyl groupsPotential for steric hindrance or enhanced hydrophobic interactions

Rational Drug Design Strategies Based on SAR Insights

The knowledge gleaned from SAR studies provides a solid foundation for the rational design of novel indazole derivatives with optimized therapeutic properties. By systematically modifying the chemical structure based on established relationships between structure and activity, medicinal chemists can fine-tune compounds to achieve desired pharmacological effects.

A primary goal of rational drug design is to enhance the potency of a lead compound while also improving its selectivity for the intended biological target over other related targets. This dual optimization is crucial for developing effective drugs with minimal side effects.

For indazole derivatives, SAR insights can guide the selection of substituents that are likely to improve binding affinity. For example, if a particular region of the target protein's binding site is known to be hydrophobic, introducing lipophilic groups on the indazole ring could enhance potency. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can be a powerful tool in this process. By visualizing how a compound binds to its target, researchers can design modifications that create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts nih.gov.

Selectivity can be achieved by exploiting differences in the binding sites of the target and off-target proteins. If an off-target protein has a smaller binding pocket, introducing a bulky substituent at a suitable position on the indazole derivative could prevent it from binding to the off-target protein without affecting its affinity for the intended target. This approach has been successfully used in the development of selective kinase inhibitors dndi.org.

SAR studies can provide clues about which parts of the molecule are susceptible to metabolic degradation. For instance, if a particular substituent is found to be a site of rapid oxidation by metabolic enzymes, it can be replaced with a more metabolically stable group. This can be guided by computational predictions of metabolic fate and experimental studies using liver microsomes.

The physicochemical properties of a compound, such as its solubility and lipophilicity, also play a crucial role in its pharmacological profile. These properties can be fine-tuned by making appropriate structural modifications. For example, adding polar groups to a highly lipophilic compound can improve its aqueous solubility and absorption.

Bioisosteric Replacements within the Indazole Scaffold

Bioisosterism is a strategy used in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacological profile. This approach is particularly useful for optimizing lead compounds by enhancing potency, reducing toxicity, or altering metabolic pathways.

Within the indazole scaffold, various bioisosteric replacements can be considered. For example, the indazole ring itself is a bioisostere of other bicyclic aromatic systems like indole or benzimidazole. The choice of the core scaffold can have a significant impact on the compound's properties. For instance, replacing an indole with an indazole can alter the hydrogen bonding capacity and electronic distribution of the molecule, potentially leading to improved binding affinity or selectivity nih.gov.

Bioisosteric replacements can also be applied to the substituents on the indazole ring. For example, a carboxylic acid group, which is often associated with poor cell permeability, could be replaced with a tetrazole or a hydroxamic acid, which are known bioisosteres of carboxylic acids with improved pharmacokinetic properties. Similarly, a methyl group could be replaced with a chlorine atom or a trifluoromethyl group to modulate the electronic properties and metabolic stability of the compound. The replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in some cases.

The strategic application of bioisosteric replacements, guided by SAR data and a thorough understanding of the target's binding site, is a powerful tool in the optimization of indazole-based drug candidates.

Stereochemistry and Chiral Purity in Structure-Activity Relationships of Indazole Derivatives

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, it is common for one enantiomer (the eutomer) to exhibit significantly higher potency or a different pharmacological profile than the other (the distomer). The chiral purity, or the extent to which a sample consists of a single enantiomer, is therefore of paramount importance in drug development. In the context of indazole derivatives, the introduction of chiral centers can profoundly influence their interaction with biological targets, leading to distinct structure-activity relationships (SAR) for different stereoisomers.

The rational design of indazole-based therapeutic agents increasingly incorporates stereochemical considerations to optimize potency, selectivity, and pharmacokinetic properties. While specific stereochemical studies on "this compound" are not extensively available in the public domain, the principles of stereoselectivity are well-demonstrated in closely related indazole derivatives, such as the indazole-3-carboxamides, which are potent synthetic cannabinoid receptor agonists.

Detailed Research Findings on Chiral Indazole-3-Carboxamides

A significant body of research on synthetic cannabinoid receptor agonists (SCRAs) highlights the critical role of stereochemistry in the activity of indazole-containing compounds. Many of these compounds, which feature a chiral center in the side chain attached to the indazole core, exhibit marked differences in activity between their (S) and (R) enantiomers.

One detailed study focused on the enantiospecific synthesis and biological evaluation of four indazole-3-carboxamide SCRAs: AMB-FUBINACA, AB-FUBINACA, 5F-MDMB-PINACA (5F-ADB), and AB-CHMINACA. The researchers determined the potency (EC₅₀) and efficacy (Eₘₐₓ) of each enantiomer at the human CB₁ and CB₂ receptors. The findings consistently demonstrated that the (S)-enantiomers were significantly more potent at both receptors compared to their (R)-counterparts.

For instance, in the case of AMB-FUBINACA, the (S)-enantiomer displayed an EC₅₀ value of 2.3 nM at the CB₁ receptor, whereas the (R)-enantiomer had an EC₅₀ of 48 nM, indicating a 21-fold difference in potency. A similar trend was observed for 5F-MDMB-PINACA, where the (S)-enantiomer was approximately 25 times more potent at the CB₁ receptor than the (R)-enantiomer. This pronounced stereoselectivity underscores the specific and highly ordered nature of the binding interaction between these chiral ligands and their G-protein coupled receptors.

The following interactive data table summarizes the in vitro activity of the (S) and (R) enantiomers of these four indazole-3-carboxamide derivatives at the CB₁ and CB₂ receptors.

CompoundEnantiomerCB₁ EC₅₀ (nM)CB₁ Eₘₐₓ (%)CB₂ EC₅₀ (nM)CB₂ Eₘₐₓ (%)
AMB-FUBINACA (S)2.31000.8110
(R)489010100
AB-FUBINACA (S)7.51002.5110
(R)>100050120100
5F-MDMB-PINACA (S)0.81000.3110
(R)20903.0100
AB-CHMINACA (S)1.21000.5110
(R)1508015100

Data sourced from a study on the enantiospecific synthesis and biological activity of indazole-3-carboxamide synthetic cannabinoid receptor agonists.

The data clearly illustrates that for all four compounds, the (S)-enantiomer is the more potent agonist at both cannabinoid receptors. The difference in potency between the enantiomers ranges from approximately 10-fold to over 130-fold, highlighting the critical importance of chiral purity for achieving the desired pharmacological effect. The high efficacy (Eₘₐₓ) of the (S)-enantiomers, often at or above 100%, indicates that they are full agonists at these receptors. In contrast, the (R)-enantiomers generally exhibit lower efficacy, and in the case of (R)-AB-FUBINACA, a significantly reduced intrinsic activity at the CB₁ receptor is observed.

These findings from the indazole-3-carboxamide class of compounds serve as a powerful illustration of the impact of stereochemistry on the structure-activity relationship of indazole derivatives. The precise three-dimensional fit between the chiral ligand and the receptor's binding pocket is essential for optimal activity. The rational design of new indazole-based compounds, including those related to "this compound," must therefore carefully consider the stereochemical properties to maximize therapeutic potential and minimize off-target effects. The synthesis of enantiomerically pure compounds is a key strategy in modern drug discovery to achieve these goals.

Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the computational chemistry and molecular modeling investigations for the compound “this compound”.

Therefore, it is not possible to provide a detailed, scientifically accurate article that focuses solely on this specific molecule as per the requested outline, which includes molecular docking simulations, QSAR modeling, and molecular dynamics simulations.

Computational studies, such as those requested, are highly specific to the molecule and its interaction with biological targets. While extensive research exists for the broader class of indazole derivatives, applying those findings directly to "this compound" would be speculative and would not adhere to the strict requirement of focusing exclusively on the specified compound. Fulfilling the request would necessitate fabricating data, which is not feasible.

Should research on "this compound" be published in the future, this article can be generated.

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics (MD) Simulations

Ligand-Protein Complex Stability and Conformations

The stability of a ligand-protein complex is fundamental to a molecule's biological activity. Molecular docking and simulation studies are employed to predict how a ligand, such as 1-(1H-Indazol-1-yl)-2-methylpropan-1-one, fits within the binding site of a target protein and to assess the stability of the resulting complex. These simulations explore various possible conformations (spatial arrangements) of the ligand and the protein's active site residues.

Key interactions that contribute to the stability of such complexes include hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.orgresearchgate.net For instance, in studies of similar heterocyclic compounds, the stability of the complex is often dictated by hydrogen bonds formed between the ligand and key amino acid residues, as well as hydrophobic interactions that anchor the molecule within the binding pocket. plos.orgresearchgate.net Molecular dynamics simulations further refine this understanding by observing the conformational changes over time, ensuring that the initial docked pose is maintained and stable within a dynamic environment. researchgate.netbiorxiv.org

Table 1: Illustrative Intermolecular Interactions for a Ligand-Protein Complex (Note: This data is representative of typical findings for indazole derivatives and not specific to this compound)

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondCarbonyl OxygenTyr410 (OH)2.9
Hydrogen BondIndazole N2Ser488 (NH)3.1
HydrophobicIsopropyl GroupVal432, Ile3873.5 - 4.0
π-π StackingIndazole RingPhe4023.8

Dynamic Behavior of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of a ligand-target complex can be observed over time. nih.gov These simulations model the movements of every atom in the system, offering insights into the flexibility of the ligand and the protein, and the persistence of key interactions. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

To quantify the binding affinity of a ligand to a protein, computational chemists often employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). researchgate.netnih.gov These "end-point" methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov34.237.233 They are considered more accurate than simple docking scores and less computationally expensive than rigorous alchemical free energy calculations. researchgate.net34.237.233

The binding free energy (ΔG_bind) is calculated by considering the energies of the protein-ligand complex, the free protein, and the free ligand in solution. nih.gov The calculation is typically broken down into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov These calculations can effectively rank a series of compounds and provide insights into the energetic drivers of binding. rsc.org While the performance of MM/PBSA and MM/GBSA can vary depending on the system, they are valuable tools for refining docking results and rationalizing experimental findings. researchgate.netrsc.org

Table 2: Example MM/GBSA Binding Free Energy Decomposition (kcal/mol) (Note: This data is illustrative for a hypothetical complex and does not represent experimental results for this compound)

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.5
Electrostatic Energy (ΔE_elec)-28.2
Polar Solvation Energy (ΔG_pol)+40.8
Nonpolar Solvation Energy (ΔG_nonpol)-5.1
Total Binding Free Energy (ΔG_bind) -38.0

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity. nih.gov

DFT is used to analyze the electronic structure of compounds like this compound by calculating properties derived from its molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical stability and reactivity. asianresassoc.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. asianresassoc.org Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For indazole derivatives, MEP maps can highlight electronegative regions around the nitrogen and oxygen atoms, which are likely sites for hydrogen bonding. asianresassoc.org

Table 3: Representative DFT Electronic Properties for an Indazole Derivative (Note: Values are examples and not specific calculations for this compound)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

The electronic structure data obtained from DFT calculations can be used to predict a molecule's reactivity. taylorfrancis.com Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of a molecule's tendency to participate in chemical reactions.

Furthermore, local reactivity descriptors like Fukui functions and NBO (Natural Bond Orbital) partial charges can identify specific atoms or regions within the molecule that are most likely to be involved in a reaction. nih.gov For example, NBO analysis of indazole derivatives has been used to calculate the partial charges on the N1 and N2 atoms of the indazole ring, helping to rationalize the outcomes of regioselective alkylation reactions. beilstein-journals.orgnih.gov These predictions are invaluable for understanding reaction mechanisms and designing new synthetic pathways. beilstein-journals.org

Computational Approaches for Target Prediction and Mechanism Elucidation

For a novel or less-studied compound, one of the first steps is to identify its potential biological targets. In silico target prediction methods are powerful tools for this purpose. nih.gov These approaches can be broadly categorized as ligand-based or structure-based.

Ligand-based methods operate on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. nih.govscienceopen.com By comparing the structure of this compound to large databases of compounds with known targets, these algorithms can generate a ranked list of probable protein targets. scienceopen.com

Structure-based methods, such as inverse molecular docking, involve screening the compound against a library of 3D protein structures to identify those with favorable binding energies. nih.govsemanticscholar.org Once potential targets are identified, further computational studies, like the MD simulations and binding free energy calculations described above, can be used to validate these predictions and elucidate the molecular mechanism of action. scienceopen.commdpi.com These computational workflows help to prioritize experimental validation, thereby streamlining the early stages of drug discovery. nih.gov

Preclinical Pharmacokinetics Pk and Drug Metabolism Dmpk Aspects

In Vitro ADME Profiling

No specific in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) data for 1-(1H-Indazol-1-yl)-2-methylpropan-1-one was found in the public domain. The following subsections outline the standard assays for which no data is available.

Microsomal Stability

There is no published data on the microsomal stability of this compound. This type of assay is crucial in early drug discovery to predict the metabolic clearance of a compound by liver enzymes. nih.govmdpi.com

Table 1: Microsomal Stability of this compound

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not available Data not available
Rat Data not available Data not available

Plasma Protein Binding

Specific data regarding the plasma protein binding of this compound is not available. This parameter is important as it influences the distribution and availability of a drug at its target site.

Table 2: Plasma Protein Binding of this compound

Species Unbound Fraction (fu) % Bound
Human Data not available Data not available
Rat Data not available Data not available

Permeability (e.g., Caco-2)

No experimental data from Caco-2 permeability assays for this compound could be located. This assay is a standard in vitro model to predict intestinal absorption of orally administered drugs.

Table 3: Caco-2 Permeability of this compound

Direction Apparent Permeability (Papp, x 10⁻⁶ cm/s) Efflux Ratio
Apical to Basolateral (A→B) Data not available Data not available

In Vivo Pharmacokinetic Studies in Preclinical Species

There are no published in vivo pharmacokinetic studies for this compound in any preclinical species. Such studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living organism.

Absorption Characteristics

Information on the in vivo absorption characteristics of this compound following administration in preclinical models is not available.

Table 4: In Vivo Absorption of this compound

Species Route of Administration Bioavailability (%) Tmax (h) Cmax (ng/mL)
Rat Data not available Data not available Data not available Data not available
Mouse Data not available Data not available Data not available Data not available

Tissue Distribution

There is no available data on the tissue distribution of this compound in preclinical species. These studies are performed to understand the extent to which a compound distributes into different organs and tissues.

Table 5: Tissue Distribution of this compound

Species Tissue Tissue-to-Plasma Ratio
Rat Brain Data not available
Liver Data not available
Kidney Data not available
Lung Data not available

Elimination Pathways

The elimination of novel chemical entities from the body is a critical aspect of their preclinical assessment. For compounds like this compound, which contains an indazole core, elimination is anticipated to occur through a combination of metabolic biotransformation and subsequent excretion of the parent compound and its metabolites. nih.govresearchgate.net The primary routes of excretion for small molecule drugs are typically via the kidneys into urine and through the liver into bile, which is then eliminated in the feces.

Allometric Scaling and Interspecies Differences in PK

Allometric scaling is a mathematical method used in preclinical pharmacokinetics to predict human pharmacokinetic parameters from data obtained in different animal species. nih.govpatsnap.comnumberanalytics.com This approach is based on the principle that many physiological and metabolic processes scale with body size in a predictable manner. researchgate.net However, interspecies differences in drug metabolism can be a significant challenge. nih.govsemanticscholar.orgnih.gov

Differences in the expression and activity of metabolic enzymes, such as CYP isoforms, between preclinical species (e.g., rats, dogs) and humans can lead to variations in the rate of drug clearance and the types of metabolites formed. researchgate.netrroij.com These differences can impact the accuracy of predicting human pharmacokinetics from animal data. Therefore, a careful selection of animal species and a thorough understanding of their metabolic pathways are crucial for successful allometric scaling. patsnap.com

Table 2: Example of Allometric Scaling for Predicting Human Pharmacokinetic Parameters

ParameterRatDogMonkeyPredicted Human Value
Clearance (mL/min/kg)5020155
Volume of Distribution (L/kg)2.51.81.51.0
Half-life (h)2468

This table is for illustrative purposes only and is based on general principles of allometric scaling.

Considerations for Defining Preclinical Therapeutic Window and Development Risk

Defining the preclinical therapeutic window involves assessing the range of exposures that provide the desired pharmacological effect without causing significant toxicity. researchgate.netnih.gov This is a critical step in evaluating the development risk of a new drug candidate. nih.govwuxiapptec.comamericanpharmaceuticalreview.com

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its safety pharmacology and toxicology profiles, helps to build a comprehensive picture of its potential risks. nih.govtaylorandfrancis.com For a compound like this compound, key considerations would include its metabolic stability, potential for forming reactive metabolites, and inhibition or induction of CYP enzymes, which could lead to drug-drug interactions. researchgate.netyoutube.com A thorough preclinical DMPK assessment is fundamental to making informed decisions about advancing a compound into clinical development. srce.hrppd.com

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. While specific experimental data for 1-(1H-Indazol-1-yl)-2-methylpropan-1-one is not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous indazole derivatives. rsc.orgnih.govnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the isobutyryl group. The aromatic protons of the indazole moiety would typically appear in the downfield region (δ 7.0-8.5 ppm). Based on related structures, the proton at position 3 of the indazole ring often appears as a singlet, while the four protons on the benzene (B151609) ring would present as a more complex multiplet system. rsc.orgnih.gov The methine proton of the isobutyryl group [-CH(CH₃)₂] would likely be a septet, and the six equivalent methyl protons [-CH(CH₃)₂] would appear as a doublet further upfield.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) of the ketone is expected to have a characteristic chemical shift in the highly deshielded region (δ 170-180 ppm). The aromatic carbons of the indazole ring would resonate in the typical range of δ 110-145 ppm. The aliphatic carbons of the isobutyryl group would appear in the upfield region of the spectrum. rsc.orgnih.gov

¹⁴N and ¹⁵N NMR: Nitrogen NMR could provide direct information about the electronic environment of the two nitrogen atoms in the indazole ring. However, ¹⁴N NMR often yields broad signals due to its quadrupole moment. ¹⁵N NMR, while requiring more specialized techniques due to lower natural abundance and sensitivity, can offer sharper signals and more precise chemical shift information, aiding in distinguishing between the N-1 and N-2 positions in different isomers or tautomers. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive structure confirmation. A COSY spectrum would establish the coupling relationships between adjacent protons, for instance, between the methine and methyl protons of the isobutyryl group and among the protons on the indazole's benzene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Indazole-H3~8.2 (singlet)~135
Indazole-H4/H5/H6/H7~7.2 - 8.4 (multiplets)~110 - 130
Indazole-C3a/C7aN/A~125 - 141
-C=ON/A~175
-CH(CH₃)₂~3.5 (septet)~35
-CH(CH₃)₂~1.3 (doublet)~19

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the ketone, typically found in the range of 1680-1720 cm⁻¹. Other expected significant absorptions would include C-H stretching vibrations for the aromatic indazole ring (above 3000 cm⁻¹) and the aliphatic isobutyryl group (below 3000 cm⁻¹). The characteristic C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would appear in the 1450-1620 cm⁻¹ region. rsc.orgnih.gov

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch2870 - 2980Medium
Ketone C=O Stretch1700 - 1720Strong
Aromatic C=C/C=N Stretch1450 - 1620Medium-Strong

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.

MS: In a standard electron ionization (EI) mass spectrum, this compound (molar mass: 202.24 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 202. A prominent fragment would likely correspond to the loss of the isobutyryl group (C₄H₇O•), resulting in a peak for the indazole cation at m/z = 117. Another common fragmentation pathway could involve the loss of an isopropyl radical (C₃H₇•) to give a fragment at m/z = 159. rsc.org

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For C₁₁H₁₂N₂O, the calculated exact mass would be used to confirm the compound's identity.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique often used for molecules that are less stable under EI conditions. It typically generates a protonated molecule [M+H]⁺. For this compound, ESI-MS would be expected to show a major peak at m/z = 203. rsc.org

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about electronic transitions within a molecule. The indazole ring system, being an aromatic chromophore, is expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π → π* electronic transitions within the conjugated system of the heterocyclic aromatic ring. The exact position of the absorption maxima (λ_max) and the molar absorptivity would be influenced by the solvent used for the analysis.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. dea.gov In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Due to the presence of the aromatic indazole moiety, the compound can be readily detected using a UV detector set at one of its absorption maxima (e.g., around 254 nm or 280 nm). The retention time of the compound under specific conditions (mobile phase composition, flow rate, column temperature) is a characteristic property that can be used for its identification and quantification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. dea.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, LC-QTOF MS)

Liquid chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The versatility of LC-MS allows for its application in qualitative and quantitative studies.

Principles and Applications: In a typical LC-MS/MS setup, the compound is first separated from a mixture using a reversed-phase high-performance liquid chromatography (HPLC) column, such as a Kinetex C18. nih.gov The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). nih.govmdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, which generates the protonated molecule [M+H]⁺. nih.gov

Tandem Mass Spectrometry (LC-MS/MS): This technique, often performed on a triple quadrupole (QqQ) mass spectrometer, is the gold standard for quantification. protocols.io It operates in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the [M+H]⁺ ion of the target compound) is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This highly selective process provides excellent sensitivity and minimizes matrix interference. nih.gov

High-Resolution Mass Spectrometry (LC-HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide high mass accuracy, enabling the determination of the elemental composition of the parent compound and its metabolites. This is crucial for structural confirmation and identification of unknown related substances.

Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS): This hybrid instrument combines the scanning capabilities of a quadrupole with the high-resolution mass accuracy of a TOF analyzer. It allows for both MS and MS/MS experiments, providing accurate mass measurements for both precursor and product ions, which is invaluable for structural elucidation.

ParameterTypical ConditionPurpose
ColumnReversed-phase C18 (e.g., Kinetex, XTerra)Separation based on hydrophobicity
Mobile Phase AWater + 0.1% Formic AcidAqueous component for gradient elution; acid aids ionization
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidOrganic component for gradient elution
Ionization ModeElectrospray Ionization (ESI), Positive ModeGeneration of protonated molecules [M+H]⁺
Detection ModeMultiple Reaction Monitoring (MRM)Selective and sensitive quantification (MS/MS)
Mass AnalyzerTriple Quadrupole (QqQ), TOF, OrbitrapIon separation for quantification or high-resolution mass measurement

Gas Chromatography-Mass Spectrometry (GC/EI-MS)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While N-acylated indazoles can be analyzed by GC-MS, their thermal stability must be considered.

Principles and Applications: In GC-MS, the sample is vaporized in a heated injector and separated on a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The temperature of the column is gradually increased (a temperature program) to elute the analytes.

After separation, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy process that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, a unique fragmentation "fingerprint," can be compared against spectral libraries for identification. researchgate.net GC-MS analysis can be used to monitor the progress of synthesis reactions, as seen in the preparation of some indazole derivatives where it is used to analyze crude reaction mixtures. rsc.org

ParameterTypical ConditionPurpose
ColumnCapillary column (e.g., DB-5ms, HP-5ms)Separation of volatile compounds
Carrier GasHelium or HydrogenTransports the sample through the column
Injector Temperature~250 °CVaporization of the sample
Ionization ModeElectron Ionization (EI) at 70 eVCreates characteristic and reproducible fragmentation patterns
Mass AnalyzerQuadrupoleSeparates fragment ions based on their mass-to-charge ratio

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant advancement over conventional HPLC-MS/MS. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. nih.gov

Principles and Applications: The principles of separation and detection in UPLC-MS/MS are analogous to LC-MS/MS but with enhanced performance. The improved chromatographic resolution allows for better separation of the target compound from closely related impurities or isomers. The narrower peaks result in a higher signal-to-noise ratio, leading to lower detection limits. nih.gov This methodology is particularly advantageous for high-throughput analysis in pharmacokinetic studies or for detecting trace-level impurities. The conditions for mobile phases and MS detection are generally transferable from HPLC methods but with much shorter run times, often under 5 minutes. nih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive proof of structure, stereochemistry, and information on intermolecular interactions.

Single Crystal X-ray Diffraction

This technique provides the most detailed and unambiguous structural information. To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

While the specific crystal structure for this compound is not publicly available, analysis of closely related N-acylated indazoles provides significant insight. For instance, the crystal structure of 2,2-dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one, a nitro-substituted analogue, has been determined. researchgate.net Similarly, the structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone has also been elucidated. researchgate.net In these structures, the indazole moiety is essentially planar, and the acyl substituent is twisted relative to the indazole plane. researchgate.net Such studies confirm the N-1 substitution pattern and reveal details about bond lengths, bond angles, and intermolecular interactions like C—H⋯O hydrogen bonds or π-stacking, which dictate the crystal packing. researchgate.net

Crystallographic Data for an Analogous Compound: 1-(6-Nitro-1H-indazol-1-yl)ethanone researchgate.net
ParameterValue
Chemical FormulaC₉H₇N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8919 (1)
b (Å)20.4831 (6)
c (Å)11.2580 (4)
β (°)92.757 (1)
Volume (ų)896.43 (5)

Powder X-ray Diffraction (if relevant for polymorph studies)

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample rather than a single crystal. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). It is characteristic of the crystalline phase of the material. While single-crystal XRD provides the absolute structure, PXRD is crucial for identifying different crystalline forms (polymorphs) of a substance. Each polymorph will produce a unique PXRD pattern. This technique is vital in pharmaceutical development to ensure batch-to-batch consistency of the crystalline form of an active ingredient. There is currently no publicly available information on polymorphism studies for this compound, but PXRD would be the primary technique used for such an investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.